![molecular formula C16H16ClN3O3S B4881080 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4881080.png)
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) protein. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide inhibits BTK by binding to its active site, preventing its phosphorylation and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to a decrease in B-cell activation and proliferation, as well as an increase in apoptosis.
Biochemical and Physiological Effects
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has also demonstrated efficacy in preclinical models of autoimmune diseases, with a reduction in disease severity and inflammation. However, further studies are needed to determine the long-term effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide on normal B-cell function and immune system homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit BCR signaling in both normal and malignant B-cells. However, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects on other kinases.
Direcciones Futuras
Future research on N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in patients with B-cell malignancies and autoimmune diseases.
2. Studies to investigate the long-term effects of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide on normal B-cell function and immune system homeostasis.
3. Development of more potent and selective BTK inhibitors based on the structure of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide.
4. Investigation of the potential of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in combination with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases.
5. Studies to elucidate the mechanisms of resistance to BTK inhibitors, including N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, and the development of strategies to overcome resistance.
In conclusion, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical models of B-cell malignancies and autoimmune diseases. Further research is needed to evaluate the safety and efficacy of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide in clinical trials and to investigate its potential in combination with other therapies.
Métodos De Síntesis
The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide involves several steps, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with carbon disulfide to form the corresponding isothiocyanate. This intermediate is then reacted with 2-furoic acid to yield N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide. The synthesis of N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor growth inhibition. N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-12-10-11(3-4-13(12)20-5-8-22-9-6-20)18-16(24)19-15(21)14-2-1-7-23-14/h1-4,7,10H,5-6,8-9H2,(H2,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJUHCYDEZCCGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}furan-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.